
cyclo(delta-Ala-L-Val)
Overview
Description
Cyclo(δ-Ala-L-Val) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of two amino acids. Structurally, it consists of δ-alanine (a non-proteinogenic amino acid with a modified backbone) and L-valine, cyclized into a six-membered ring . This compound is notable for its high stability, attributed to the cyclic structure and the presence of a D-configured alanine residue, which enhances resistance to enzymatic degradation . It has been isolated from extremophilic microorganisms, such as Marinobacter sp. SK-3, where it exhibits quorum sensing (QS) inhibitory activity by competing with the natural inducer 3-oxo-C6-HSL in bacterial communication systems . Its applications span drug development, biotechnology, and microbial interaction studies .
Chemical Reactions Analysis
Cyclo(deltaAla-L-Val) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Research Applications
Cyclo(delta-Ala-L-Val) serves as a model compound in the study of diketopiperazine chemistry. Its cyclic structure allows researchers to explore its reactivity and interactions with other compounds. The compound undergoes several chemical reactions, including:
- Oxidation : Facilitated by agents like hydrogen peroxide.
- Reduction : Using reducing agents such as sodium borohydride.
- Substitution : Involving nucleophilic substitution reactions with reagents like alkyl halides.
These reactions are significant for both synthetic applications and understanding the compound's reactivity in biological systems.
Quorum Sensing
Cyclo(delta-Ala-L-Val) plays a role in bacterial quorum sensing, influencing bacterial communication and behavior. It has been shown to activate N-acylhomoserine lactones (AHLs), which are critical signaling molecules in various bacterial species, including Pseudomonas aeruginosa. This interaction suggests its potential as a signaling molecule within microbial communities, affecting processes like virulence and biofilm formation .
Antimicrobial Properties
Research indicates that cyclo(delta-Ala-L-Val) can inhibit the swarming motility of Serratia liquefaciens by 21%, demonstrating its potential as an antimicrobial agent. This inhibition suggests that the compound could be used to control bacterial infections by disrupting communication pathways essential for pathogenicity .
Interaction with Cellular Pathways
The compound has also been studied for its effects on mammalian cells, particularly regarding its ability to inhibit the interaction between kinases Ras and Raf-1. This interaction is crucial in various cell signaling pathways associated with cancer progression .
Industrial Applications
In addition to its research applications, cyclo(delta-Ala-L-Val) is being explored for use in biosensors and other industrial applications due to its biochemical properties. Its ability to modulate bacterial signaling systems makes it a candidate for developing new strategies for infection control and bioengineering .
Case Studies and Research Findings
While research on cyclo(delta-Ala-L-Val) is still emerging, several studies highlight its significance:
- A study demonstrated that cyclo(delta-Ala-L-Val) could activate AHL-based biosensors in E. coli, indicating its utility in synthetic biology applications.
- Another investigation revealed its inhibitory effects on swarming motility, suggesting practical applications in controlling biofilm-related infections.
Further exploration into its metabolic pathways and interactions will enhance our understanding of this compound's potential roles in both microbial ecology and human health .
Biological Activity
Cyclo(delta-Ala-L-Val), also known as cyclo(Δ-Ala-L-Val), is a cyclic dipeptide belonging to the diketopiperazine class. This compound has garnered attention for its biological activities, particularly in the context of bacterial signaling and quorum sensing. This article explores the biological activity of cyclo(delta-Ala-L-Val), detailing its mechanisms, effects on bacterial behavior, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 168.2 g/mol
- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited solubility in water.
Cyclo(delta-Ala-L-Val) functions primarily through interactions with bacterial quorum sensing systems. It has been shown to activate LuxR-based N-acylhomoserine lactone (AHL) biosensors in Escherichia coli, indicating its role in modulating bacterial communication pathways. Notably, it inhibits the activation of this biosensor by the signal molecule N-(beta-ketocaproyl)-L-homoserine lactone (3-oxo-C6-HSL) with an IC50 value of 0.8 mM .
Table 1: Summary of Biological Activities
Quorum Sensing Inhibition
Cyclo(delta-Ala-L-Val) plays a significant role in inhibiting quorum sensing among bacteria. Its ability to block the activation of AHL-dependent signaling pathways suggests that it may serve as a potential agent for controlling bacterial virulence and biofilm formation.
Impact on Bacterial Motility
Research indicates that cyclo(delta-Ala-L-Val) significantly affects bacterial motility. In studies involving Serratia liquefaciens, treatment with this compound resulted in a notable reduction in swarming motility, which is crucial for bacterial colonization and infection processes .
Study on Pseudomonas aeruginosa
In a study examining the effects of cyclo(delta-Ala-L-Val) on Pseudomonas aeruginosa, it was found to activate various LuxR-based quorum-sensing systems. This suggests that cyclo(delta-Ala-L-Val) may influence not only its own signaling pathways but also those of other bacteria, indicating potential cross-talk among different bacterial species .
Potential Therapeutic Applications
Given its ability to modulate bacterial signaling, cyclo(delta-Ala-L-Val) holds promise as a therapeutic agent in treating infections caused by multi-drug resistant bacteria. By disrupting quorum sensing, it may reduce virulence and enhance the efficacy of conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for cyclo(delta-Ala-L-Val)?
Cyclo(delta-Ala-L-Val) is typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization. Key steps include:
- Amino Acid Activation : Use of coupling reagents like HBTU or DCC for amide bond formation.
- Cyclization : Intramolecular reaction under dilute conditions to favor ring closure, often employing DMF or THF as solvents.
- Purification : Reverse-phase HPLC or flash chromatography to isolate the cyclic dipeptide . Example protocol: Cyclization of linear precursors at 0.1 mM concentration in DMF with DIEA, monitored by LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization of cyclo(delta-Ala-L-Val)?
Essential techniques include:
- NMR Spectroscopy : 1D H and C NMR for backbone confirmation; 2D COSY and HMBC to resolve stereochemistry and connectivity .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.
- Infrared Spectroscopy : FTIR to confirm amide bond formation (e.g., absorption bands at ~1650 cm) .
Q. How should researchers design a cytotoxicity assay for cyclo(delta-Ala-L-Val)?
- Cell Lines : Use human cancer cell lines (e.g., HCT-116 for colorectal cancer) with non-cancerous controls (e.g., HEK-293).
- Dosage : Serial dilutions (e.g., 1–100 μM) incubated for 48–72 hours.
- Controls : Include solvent-only and positive controls (e.g., doxorubicin).
- Outcome Measures : MTT or resazurin assays for viability; Annexin V/PI staining for apoptosis .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the conformational stability of cyclo(delta-Ala-L-Val) in aqueous environments?
- Protocol :
Generate initial 3D structures using software like Avogadro.
Solvate the molecule in a TIP3P water box.
Run simulations (e.g., 100 ns) with AMBER or GROMACS.
Analyze hydrogen bonding, RMSD, and solvent-accessible surface area (SASA).
- Key Findings : Hydrophobic valine residues stabilize interactions in non-polar solvents, while delta-Ala influences ring puckering .
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for cyclo(delta-Ala-L-Val)?
Contradictions may arise from assay variability (e.g., microbial strains, solvent systems). Systematic approaches include:
- Meta-Analysis : Compare EC values across studies using standardized units (e.g., μM vs. μg/mL).
- Variable Controls : Replicate assays under identical conditions (pH, temperature, incubation time).
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of differences .
Q. What challenges exist in elucidating the biosynthetic pathways of cyclo(delta-Ala-L-Val) in microbial systems?
- Gene Cluster Identification : Use genome mining tools (e.g., antiSMASH) to locate non-ribosomal peptide synthetase (NRPS) genes.
- Knockout Studies : CRISPR-Cas9 deletion of candidate genes to observe metabolite production changes.
- Metabolomic Profiling : LC-HRMS to track intermediate accumulation in wild-type vs. mutant strains .
Q. Methodological Guidance
Q. How can researchers validate the purity of cyclo(delta-Ala-L-Val) for in vivo studies?
- Analytical HPLC : Achieve ≥95% purity with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
- Chiral Analysis : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages .
Q. What frameworks (e.g., PICO) are suitable for formulating research questions on cyclo(delta-Ala-L-Val)?
- PICO Framework :
- Population : Target organisms (e.g., Vibrio anguillarum).
- Intervention : Cyclo(delta-Ala-L-Val) dosage.
- Comparison : Positive/negative controls.
- Outcome : Minimum inhibitory concentration (MIC).
Q. Data Analysis and Reporting
Q. How should researchers address low yields in cyclo(delta-Ala-L-Val) synthesis?
- Optimization Strategies :
- Vary cyclization pH (e.g., pH 7–9 for base-catalyzed reactions).
- Screen solvents (DMAC, NMP) to reduce epimerization.
- Use microwave-assisted synthesis to accelerate kinetics.
Q. What statistical methods are recommended for analyzing dose-response relationships in cyclo(delta-Ala-L-Val) bioassays?
Comparison with Similar Compounds
Comparison with Structurally Similar Diketopiperazines
Structural Analogues with Valine
Valine-containing DKPs are widespread in microbial metabolites. Key examples include:
Key Observations :
- Configuration Matters: Cyclo(L-Pro-L-Val) from Bacillus cereus shows antimicrobial activity , whereas cyclo(Pro-Val) from Bacillus sp. exhibits algicidal effects . The stereochemistry (e.g., L vs. D amino acids) influences target specificity.
- Functional Groups: Hydroxylation (e.g., cyclo(4-OH-Pro-Leu)) enhances algicidal activity compared to non-hydroxylated analogs like cyclo(Pro-Leu) .
Proline-Containing DKPs
Proline-rich DKPs are common in microbial systems, often involved in QS modulation:
Key Observations :
- D-Amino Acids: DKPs with D-configured residues (e.g., cyclo(D-Pro-D-Phe)) exhibit distinct bioactivities, such as cytotoxicity, compared to L-forms .
- QS Roles: Cyclo(L-Pro-L-Phe) acts as a QS inhibitor in Marinobacter , while cyclo(Pro-Phe) in Burkholderia cepacia functions as a QS signal , highlighting structure-activity divergence.
Properties
IUPAC Name |
(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRGJUKSGFWQF-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332085 | |
Record name | Cyclo(deltaAla-L-Val) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25516-00-1 | |
Record name | Cyclo(deltaAla-L-Val) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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